

N-Isopropylpentedrone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Isopropylpentedrone*

CAS No.: 18296-65-6

Cat. No.: B1653427

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This technical guide provides an in-depth overview of **N-Isopropylpentedrone**, a synthetic cathinone of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, presumed mechanism of action, comparative pharmacological data, and relevant experimental protocols.

Chemical and Physical Properties

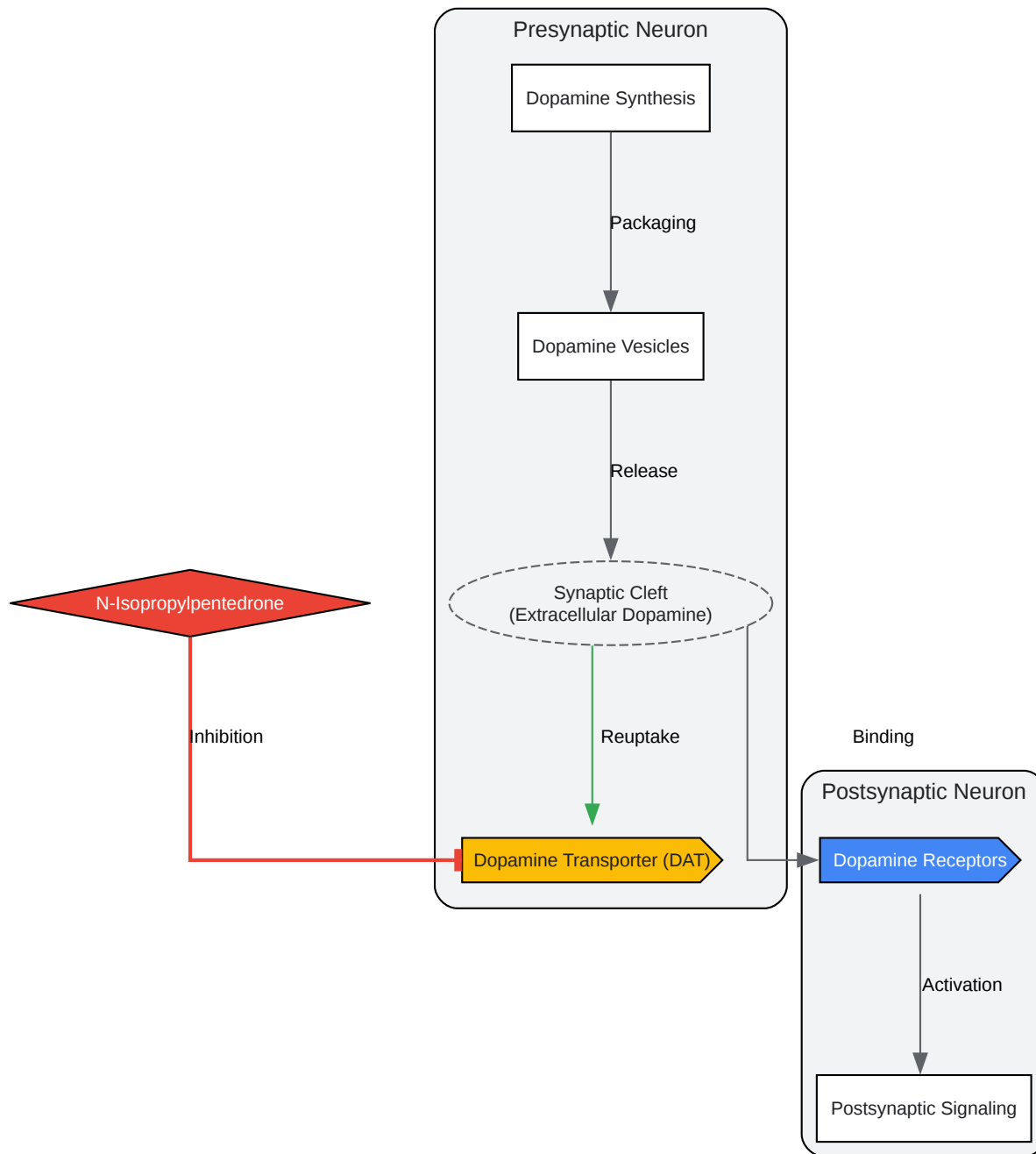
N-Isopropylpentedrone is a synthetic stimulant belonging to the cathinone class.^[1] Structurally, it is an analog of pentedrone, featuring an isopropyl group attached to the nitrogen atom.^[1] The hydrochloride salt form is commonly used in research settings to enhance its solubility in polar solvents.

Property	Value	Source(s)
IUPAC Name	1-phenyl-2-(propan-2-ylamino)pentan-1-one	[1]
CAS Number (HCl)	18268-14-9	[2]
CAS Number (Free Base)	18296-65-6	[1]
Molecular Formula (HCl)	C ₁₄ H ₂₂ ClNO	[2]
Molecular Weight (HCl)	255.79 g/mol	[2]
Synonyms	α-Isopropylaminovalerophenone, N-Isopropylnorpentedrone, IPA VP, NIPP	[2]

Presumed Mechanism of Action

The primary mechanism of action for **N-Isopropylpentedrone** is believed to be the inhibition of monoamine transporters.[1] Based on its structural similarity to other synthetic cathinones, it is presumed to be a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a weaker effect on the serotonin transporter (SERT).[1][3] By blocking these transporters, **N-Isopropylpentedrone** is thought to increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission and its characteristic stimulant effects.[1][4]

Presumed Mechanism of N-Isopropylpentedrone at a Dopaminergic Synapse



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Figure 1: Mechanism of **N-Isopropylpentedrone** at a Dopaminergic Synapse.

Comparative Quantitative Data

Specific quantitative data on the in vivo pharmacological effects of **N-Isopropylpentedrone** are limited in publicly available literature.[5] However, data from structurally related synthetic cathinones can provide a framework for predicting its potential activity.[5] The following table summarizes the locomotor stimulant effects of selected analogs in mice.

Compound	Dose Range (mg/kg, i.p.)	Peak Locomotor Effect	Duration of Action	ED ₅₀ (mg/kg)	Reference
Pentedrone	2.5 - 25	196 ± 11% of vehicle control	90 - 140 minutes	4.70 ± 0.10	[5]
N-Ethylpentedrone (NEP)	3, 10, 30	Efficacious at 10 mg/kg	Not specified	Not specified	[5]
Methcathinone	1 - 30	267 ± 20% of vehicle control	100 - 180 minutes	1.39 ± 0.09	[5]

Experimental Protocols

Due to the scarcity of specific published studies on **N-Isopropylpentedrone**, the following are generalized protocols based on methodologies used for other synthetic cathinones. These should be adapted based on the specific properties of the test compound.

In Vitro: Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of monoamines into cells expressing the respective transporters.

Objective: To determine the IC₅₀ values of **N-Isopropylpentedrone** for the inhibition of dopamine, norepinephrine, and serotonin transporters.

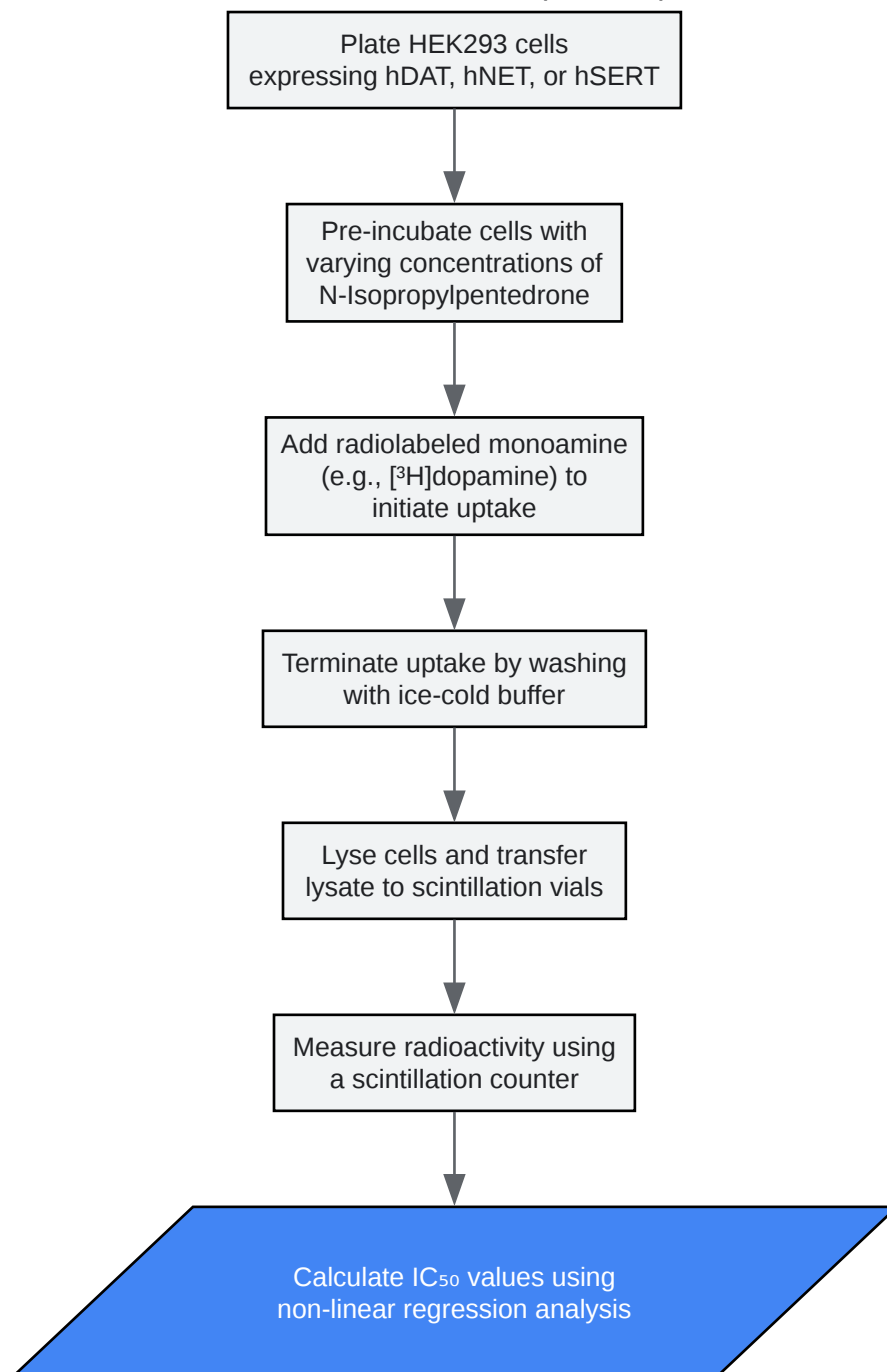
Materials:

- Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
- Radioligands: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
- Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
- **N-Isopropylpentedrone** hydrochloride solutions of varying concentrations.
- Scintillation counter and vials.

Procedure:

- Cell Plating: Plate the HEK293 cells expressing hDAT, hNET, or hSERT into 24-well plates and grow to confluence.
- Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of **N-Isopropylpentedrone** or vehicle for 10-20 minutes at room temperature or 37°C.
- Initiate Uptake: Add the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-15 minutes) at room temperature.
- Terminate Uptake: Rapidly aspirate the assay medium and wash the cells three times with ice-cold assay buffer to remove unincorporated radioligand.
- Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).
- Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using non-linear regression analysis.[\[3\]](#)

Experimental Workflow: Monoamine Transporter Uptake Inhibition Assay



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Figure 2: Workflow for a Monoamine Transporter Uptake Inhibition Assay.

In Vivo: Locomotor Activity Assay

This assay is a key indicator of the stimulant potential of a substance in rodents.

Objective: To determine the dose-dependent effects of **N-Isopropylpentedrone** on locomotor activity in mice.

Apparatus:

- Open-field arena: A square chamber equipped with infrared photobeams to automatically track the animal's horizontal and vertical movements.

Procedure:

- Animal Acclimation: Acclimate male Swiss-Webster mice to the housing facility for at least one week before testing.
- Habituation: Habituate the mice to the testing environment (open-field arena) to reduce novelty-induced hyperactivity.
- Drug Administration: Administer the test compound (**N-Isopropylpentedrone** hydrochloride) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A range of doses should be tested.
- Data Collection: Immediately after injection, place each mouse in the open-field arena. Record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).
- Data Analysis: Quantify the total distance traveled or the number of beam breaks. Analyze the data to determine the dose-dependent effects of the compound. The effective dose 50 (ED₅₀), the dose that produces 50% of the maximal effect, can be calculated.[5]

Conclusion

N-Isopropylpentedrone is a synthetic cathinone presumed to act as a potent inhibitor of dopamine and norepinephrine transporters.[1] Due to the limited availability of specific in vitro and in vivo studies, its detailed pharmacological and toxicological profiles have not been fully characterized.[1][3] The data from closely related analogs suggest it likely possesses significant stimulant properties.[5] Further research, including in vitro transporter binding and uptake assays and in vivo behavioral studies, is necessary to definitively establish the pharmacological profile of **N-Isopropylpentedrone**.

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